Cas no 2227861-61-0 (4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine)

4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine
- 4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine
- EN300-1770818
- 2227861-61-0
-
- Inchi: 1S/C11H13NO2/c1-12-4-5-13-10-3-2-8(6-9(10)12)11-7-14-11/h2-3,6,11H,4-5,7H2,1H3/t11-/m1/s1
- InChI Key: CYBQOTXMGCYTNV-LLVKDONJSA-N
- SMILES: O1C[C@@H]1C1=CC=C2C(=C1)N(C)CCO2
Computed Properties
- Exact Mass: 191.094628657g/mol
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25Ų
- XLogP3: 1.2
4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770818-1.0g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 1g |
$2294.0 | 2023-06-03 | ||
Enamine | EN300-1770818-5.0g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 5g |
$6650.0 | 2023-06-03 | ||
Enamine | EN300-1770818-0.25g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 0.25g |
$2110.0 | 2023-09-20 | ||
Enamine | EN300-1770818-0.1g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 0.1g |
$2019.0 | 2023-09-20 | ||
Enamine | EN300-1770818-1g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 1g |
$2294.0 | 2023-09-20 | ||
Enamine | EN300-1770818-10g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 10g |
$9859.0 | 2023-09-20 | ||
Enamine | EN300-1770818-0.05g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 0.05g |
$1927.0 | 2023-09-20 | ||
Enamine | EN300-1770818-0.5g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 0.5g |
$2202.0 | 2023-09-20 | ||
Enamine | EN300-1770818-2.5g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 2.5g |
$4495.0 | 2023-09-20 | ||
Enamine | EN300-1770818-5g |
4-methyl-6-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazine |
2227861-61-0 | 5g |
$6650.0 | 2023-09-20 |
4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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5. Back matter
Additional information on 4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine
4-Methyl-6-(2S)-Oxiran-2-Yl-3,4-Dihydro-2H-1,4-Benzoxazine (CAS No. 2227861-61-0)
4-Methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine is a structurally complex organic compound with the CAS registry number 2227861-61-0. This compound belongs to the class of benzoxazines, which are heterocyclic aromatic compounds containing both oxygen and nitrogen atoms in their ring structures. The presence of the oxirane (epoxide) group at the (2S) configuration introduces stereochemical complexity, making this compound a valuable subject for both academic and industrial research.
The molecular structure of 4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzene ring fused with a dihydrobenzoxazine moiety. The oxirane group at position 6 and the methyl group at position 4 contribute to its unique electronic and steric properties. These features make it a promising candidate for applications in drug design, material science, and catalysis. Recent studies have highlighted its potential as a precursor for bioactive molecules due to its ability to undergo various transformations while retaining its core structure.
One of the most notable aspects of this compound is its stereochemistry. The (2S) configuration of the oxirane group plays a critical role in determining its reactivity and selectivity in chemical reactions. Researchers have explored its use in asymmetric synthesis, where the stereochemistry of the oxirane group can be exploited to produce enantiomerically enriched products. This has significant implications for the pharmaceutical industry, where stereochemistry often dictates the efficacy and safety of drugs.
Recent advancements in synthetic methodologies have enabled more efficient routes to 4-methyl-6-(2S)-oxiran-2-yl-3,4-dihydro-2H-1,4-benzoxazine. For instance, researchers have developed catalytic asymmetric epoxidation techniques that allow for the controlled formation of the oxirane group with high enantioselectivity. These methods not only enhance the yield but also reduce the environmental footprint of synthesis processes.
In terms of applications, 4-methyl-substituted benzoxazines have shown promise in various fields. In materials science, their unique electronic properties make them suitable for use in organic electronics and optoelectronic devices. Additionally, their ability to act as templates for metal coordination has opened new avenues in catalysis and materials synthesis.
The biological activity of 4-methyl-substituted benzoxazines has also been a focal point of recent research. Studies have demonstrated that these compounds exhibit potential anti-inflammatory and antioxidant properties, making them candidates for drug development. Furthermore, their ability to modulate cellular signaling pathways suggests their role in treating conditions such as neurodegenerative diseases and cancer.
From an environmental perspective, benzoxazines with substituents like methyl groups are being investigated for their biodegradability and eco-friendly synthesis pathways. This aligns with the growing demand for sustainable chemical processes in industries worldwide.
In conclusion, 4-methyl-substituted benzoxazines, particularly CAS No. 2227861-61-0, represent a class of compounds with diverse applications across multiple disciplines. Their unique structural features and stereochemical properties make them invaluable tools for researchers aiming to develop innovative solutions in medicine, materials science, and beyond.
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